Competitive Inhibition of Histidyl-tRNA Synthetase (HisRS) by L-Histidinol vs. L-Histidine
L-Histidinol acts as a potent competitive inhibitor of histidyl-tRNA synthetase (HisRS), directly interfering with the activation of histidine for protein synthesis. This mechanism is not observed with L-histidine, which serves as the native substrate [1].
| Evidence Dimension | Apparent inhibition constant (Ki) for histidyl-tRNA synthetase |
|---|---|
| Target Compound Data | L-Histidinol: Ki = 4 × 10⁻⁷ M (0.4 µM) for ATP-PPᵢ exchange reaction; Ki = 3 × 10⁻⁶ M (3 µM) for tRNA charging reaction |
| Comparator Or Baseline | L-Histidine: Native substrate, no inhibitory activity in this assay |
| Quantified Difference | L-Histidinol exhibits sub-micromolar competitive inhibition of HisRS, whereas L-histidine activates the enzyme |
| Conditions | Crude histidyl-tRNA synthetase from human cells (HeLa); ATP-PPᵢ exchange assay and tRNA charging assay |
Why This Matters
This quantitative inhibition distinguishes L-histidinol as a tool for studying translational control and amino acid starvation responses, functions L-histidine cannot perform.
- [1] Hansen, B. S., Vaughan, M. H., & Wang, L. (1972). Reversible inhibition by histidinol of protein synthesis in human cells at the activation of histidine. Journal of Biological Chemistry, 247(12), 3854-3857. View Source
